molecular formula C23H24N4O4 B11201174 3-(4-{[(3-Acetylphenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)-N-ethylpropanamide

3-(4-{[(3-Acetylphenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)-N-ethylpropanamide

Cat. No.: B11201174
M. Wt: 420.5 g/mol
InChI Key: JSCRROYJHMGMPW-UHFFFAOYSA-N
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Description

3-(4-{[(3-Acetylphenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)-N-ethylpropanamide is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-{[(3-Acetylphenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)-N-ethylpropanamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the quinoxaline core, followed by the introduction of the acetylphenyl and carbamoyl groups. The final step involves the addition of the N-ethylpropanamide moiety. Each step requires careful control of reaction conditions, including temperature, pH, and solvent choice, to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(4-{[(3-Acetylphenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)-N-ethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are critical for achieving the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinoxaline derivative with additional oxygen-containing functional groups, while reduction could produce a more saturated compound.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have biological activity that makes it useful as a probe or tool in biochemical studies.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: It might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 3-(4-{[(3-Acetylphenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)-N-ethylpropanamide exerts its effects depends on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to changes in cellular signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoxaline derivatives and carbamoyl-containing molecules. These compounds share structural features with 3-(4-{[(3-Acetylphenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)-N-ethylpropanamide but may differ in their specific functional groups or overall structure.

Uniqueness

What sets this compound apart is its combination of functional groups, which may confer unique chemical reactivity and biological activity

Properties

Molecular Formula

C23H24N4O4

Molecular Weight

420.5 g/mol

IUPAC Name

3-[4-[2-(3-acetylanilino)-2-oxoethyl]-3-oxoquinoxalin-2-yl]-N-ethylpropanamide

InChI

InChI=1S/C23H24N4O4/c1-3-24-21(29)12-11-19-23(31)27(20-10-5-4-9-18(20)26-19)14-22(30)25-17-8-6-7-16(13-17)15(2)28/h4-10,13H,3,11-12,14H2,1-2H3,(H,24,29)(H,25,30)

InChI Key

JSCRROYJHMGMPW-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)CCC1=NC2=CC=CC=C2N(C1=O)CC(=O)NC3=CC=CC(=C3)C(=O)C

Origin of Product

United States

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